1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one
Description
1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a piperazine-derived compound characterized by a substituted benzenesulfonyl group and an acetylated piperazine core. Its methoxy, methyl, and isopropyl substituents on the benzene ring enhance lipophilicity and steric bulk, which may influence receptor binding and metabolic stability compared to simpler derivatives.
Properties
IUPAC Name |
1-[4-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-12(2)15-11-17(16(23-5)10-13(15)3)24(21,22)19-8-6-18(7-9-19)14(4)20/h10-12H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZSJJYYHXYJGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCN(CC2)C(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl chloride and piperazine.
Reaction Conditions: The sulfonyl chloride is reacted with piperazine under basic conditions to form the sulfonamide intermediate. This intermediate is then acylated with ethanoyl chloride to yield the final product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity. The methoxy group may also play a role in modulating the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with several piperazine-1-yl-ethanone derivatives. Key comparisons include:
Physicochemical Properties
- Metabolic Stability : The dioxolane-containing analog exhibits t₁/₂ > 6 hours in microsomal assays, whereas flexible isopropyl groups may accelerate oxidative metabolism.
Research Findings and Implications
- Therapeutic Potential: The target compound’s balance of lipophilicity and moderate steric bulk positions it as a candidate for CNS-targeted therapies, though structural optimization (e.g., introducing heterocycles) may improve selectivity .
- Synthetic Challenges : Low yields in cross-coupling reactions (e.g., 29% for m2 ) underscore the need for improved catalysts or alternative routes for scaled synthesis.
- SAR Insights : The benzenesulfonyl group’s electron-withdrawing nature enhances piperazine basicity, which may influence off-target binding to adrenergic receptors .
Biological Activity
1-{4-[2-Methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazin-1-yl}ethan-1-one is a complex organic compound with potential biological activities, particularly in pharmacology. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound can be characterized by its structural components:
- Piperazine ring : Known for its diverse pharmacological activities.
- Benzenesulfonyl group : Imparts antibacterial and enzyme inhibitory properties.
The synthesis typically involves multi-step organic reactions, starting from the preparation of the sulfonamide derivative followed by the introduction of the piperazine moiety. Specific reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.
Antibacterial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. In a study assessing various synthesized compounds, moderate to strong activity was observed against Salmonella typhi and Bacillus subtilis, while weaker activity was noted against other strains .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- Acetylcholinesterase (AChE) Inhibition : Several related compounds have been identified as effective AChE inhibitors, which are crucial for treating neurodegenerative diseases such as Alzheimer's .
- Urease Inhibition : The compound demonstrated strong inhibitory effects against urease, with IC50 values significantly lower than standard reference compounds . This suggests potential applications in managing conditions like kidney stones.
Study 1: Antibacterial Screening
A series of derivatives were synthesized and evaluated for their antibacterial activity. The results indicated that the presence of the piperazine and sulfonamide functionalities enhanced antibacterial efficacy. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM against various bacterial strains .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition capabilities of related sulfonamide derivatives. The study highlighted that modifications in the benzenesulfonyl group significantly affected the inhibitory activity against AChE and urease. The findings suggest that strategic structural alterations can optimize biological activity .
Data Summary
| Biological Activity | IC50 Values (µM) | Tested Strains/Enzymes |
|---|---|---|
| Antibacterial | 0.63 - 6.28 | Salmonella typhi, Bacillus subtilis |
| AChE Inhibition | Varies | Acetylcholinesterase |
| Urease Inhibition | Varies | Urease |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
